molecular formula C9H5ClN2O4S B12955906 8-Nitroquinoline-3-sulfonyl chloride

8-Nitroquinoline-3-sulfonyl chloride

Cat. No.: B12955906
M. Wt: 272.67 g/mol
InChI Key: WJOKOUYZOODWMN-UHFFFAOYSA-N
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Description

8-Nitroquinoline-3-sulfonyl chloride is a chemical compound with the molecular formula C9H6ClNO4S. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

The synthesis of 8-Nitroquinoline-3-sulfonyl chloride typically involves the nitration of quinoline followed by sulfonation and chlorination. One common method starts with the nitration of quinoline to produce 8-nitroquinoline. This is followed by sulfonation using sulfuric acid to introduce the sulfonyl group at the 3-position. Finally, the sulfonic acid derivative is treated with thionyl chloride to yield this compound .

Chemical Reactions Analysis

8-Nitroquinoline-3-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common reagents used in these reactions include reducing agents like hydrogen gas with a catalyst for reduction and nucleophiles like amines for substitution reactions. Major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

8-Nitroquinoline-3-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Nitroquinoline-3-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This allows it to react with nucleophiles, such as amino groups in proteins, leading to the formation of covalent bonds. This property is exploited in enzyme inhibition studies where the compound can modify active site residues, thereby inhibiting enzyme activity .

Comparison with Similar Compounds

Similar compounds to 8-Nitroquinoline-3-sulfonyl chloride include:

This compound is unique due to the presence of both the nitro and sulfonyl chloride groups, which confer distinct reactivity and versatility in various chemical reactions and applications.

Properties

Molecular Formula

C9H5ClN2O4S

Molecular Weight

272.67 g/mol

IUPAC Name

8-nitroquinoline-3-sulfonyl chloride

InChI

InChI=1S/C9H5ClN2O4S/c10-17(15,16)7-4-6-2-1-3-8(12(13)14)9(6)11-5-7/h1-5H

InChI Key

WJOKOUYZOODWMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)[N+](=O)[O-])S(=O)(=O)Cl

Origin of Product

United States

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